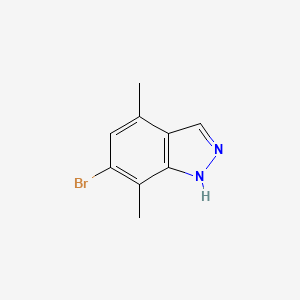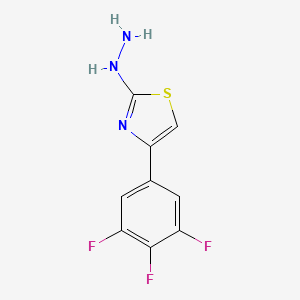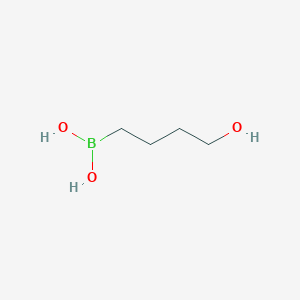
(4-Hydroxybutyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Hydroxybutyl)boronic acid is an organoboron compound characterized by the presence of a boronic acid group attached to a four-carbon chain with a hydroxyl group at the terminal position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (4-Hydroxybutyl)boronic acid can be synthesized through several methods. One common approach involves the hydroboration of 4-butyn-1-ol, followed by oxidation. The reaction typically employs a borane reagent such as borane-tetrahydrofuran (BH3-THF) complex, which adds across the triple bond of 4-butyn-1-ol to form the corresponding boronic ester. Subsequent oxidation with hydrogen peroxide (H2O2) or sodium perborate (NaBO3) yields this compound .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process may include crystallization or chromatography techniques to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: (4-Hydroxybutyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane derivative.
Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), sodium perborate (NaBO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides
Major Products:
Oxidation: Boronic esters, borates
Reduction: Borane derivatives
Substitution: Ethers, esters
Applications De Recherche Scientifique
(4-Hydroxybutyl)boronic acid has a wide range of applications in scientific research:
Biology: The compound can be employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Industry: this compound is used in the production of advanced materials, such as polymers and hydrogels, which exhibit unique properties like self-healing and glucose sensitivity
Mécanisme D'action
The mechanism of action of (4-Hydroxybutyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as sensing and drug delivery. The boronic acid group interacts with cis-diols to form cyclic boronate esters, which can be used for the selective recognition and binding of biomolecules .
Comparaison Avec Des Composés Similaires
- Phenylboronic acid
- 4-Methoxyphenylboronic acid
- 4-(Trifluoromethyl)phenylboronic acid
Comparison: (4-Hydroxybutyl)boronic acid is unique due to its hydroxyl-functionalized butyl chain, which imparts distinct reactivity and solubility properties compared to other boronic acids. For example, phenylboronic acid is more commonly used in Suzuki-Miyaura coupling reactions, while this compound’s hydroxyl group allows for additional functionalization and applications in biological systems .
Propriétés
Formule moléculaire |
C4H11BO3 |
|---|---|
Poids moléculaire |
117.94 g/mol |
Nom IUPAC |
4-hydroxybutylboronic acid |
InChI |
InChI=1S/C4H11BO3/c6-4-2-1-3-5(7)8/h6-8H,1-4H2 |
Clé InChI |
XYBHEWURBREBST-UHFFFAOYSA-N |
SMILES canonique |
B(CCCCO)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


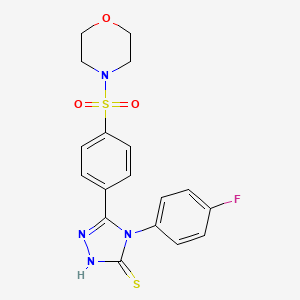
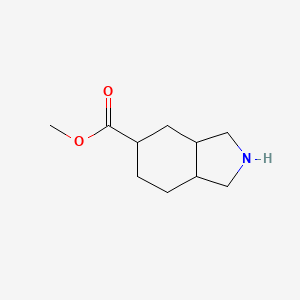
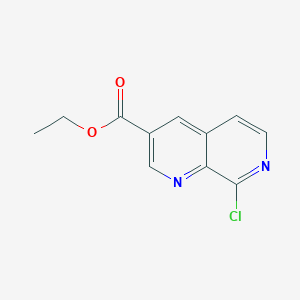
![(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(5-(4-chlorophenyl)furan-2-yl)methanone](/img/structure/B15052679.png)
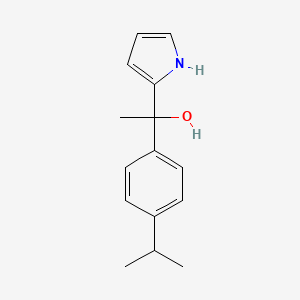

![7-methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B15052694.png)
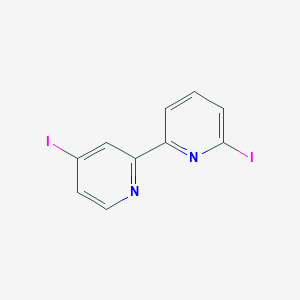
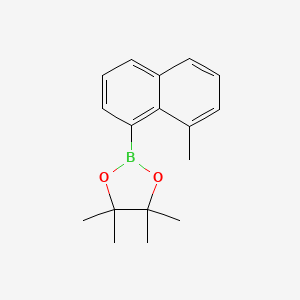
![[1,1'-Biphenyl]-3,5-dicarboxylic acid, 4'-methyl-](/img/structure/B15052704.png)
![3,5-Dimethylbenzo[d]isothiazole 1,1-dioxide](/img/structure/B15052723.png)
![4-(Hydroxymethyl)benzo[C][1,2]oxaborol-1(3H)-OL](/img/structure/B15052737.png)
